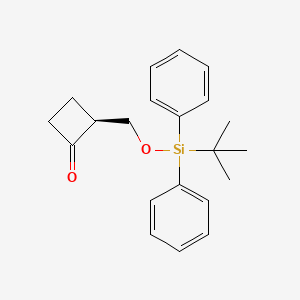
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is a chiral compound featuring a cyclobutanone core with a tert-butyldiphenylsilyl-protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the cyclobutanone core.
Protection with tert-Butyldiphenylsilyl Group: The hydroxymethyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group in the cyclobutanone core.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve the use of bases like imidazole or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one: The enantiomer of the compound .
Cyclobutanone derivatives: Compounds with similar cyclobutanone cores but different substituents.
Uniqueness
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is unique due to its specific chiral configuration and the presence of the tert-butyldiphenylsilyl-protected hydroxymethyl group, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C21H26O2Si |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclobutan-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(17)22/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1 |
Clé InChI |
RCERBEVWANSHPL-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC3=O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


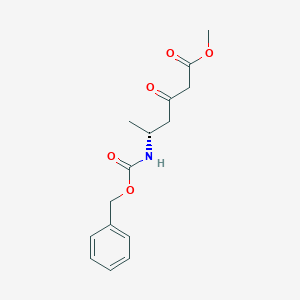
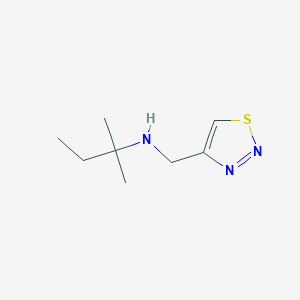

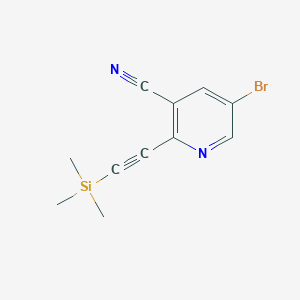
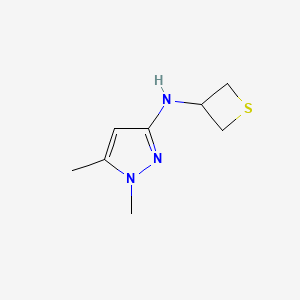



![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)
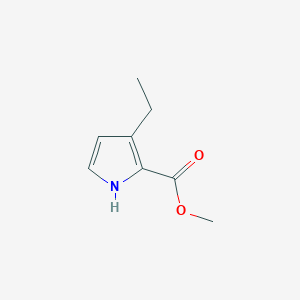

![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)

![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
